Stearolac
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Übersicht
Beschreibung
Stearolac, also known as stearoyl lactylate, is a food additive commonly used as a dough conditioner and emulsifier. It is made from the esterification of lactic acid and stearic acid, both of which are naturally occurring compounds. Stearolac is widely used in the food industry due to its ability to improve the texture and shelf life of baked goods, as well as its ability to reduce the amount of fat needed in recipes.
Wirkmechanismus
Stearolac functions as an emulsifier and dough conditioner in baked goods. It works by reducing the surface tension between water and oil, allowing them to mix more easily. This results in a smoother dough and a more even distribution of ingredients. Stearolac also improves the texture of baked goods by increasing their volume and reducing their density.
Biochemische Und Physiologische Effekte
Stearolac is generally recognized as safe by regulatory agencies, and is not known to have any significant biochemical or physiological effects on the human body. However, some studies have suggested that it may have potential health benefits, such as reducing cholesterol levels and improving gut health.
Vorteile Und Einschränkungen Für Laborexperimente
Stearolac has several advantages for use in lab experiments. It is a relatively inexpensive and widely available compound, and is easy to incorporate into experimental protocols. However, it also has some limitations, such as its potential to interfere with certain analytical techniques and its variability in composition between different suppliers.
Zukünftige Richtungen
There are several potential future directions for research on stearolac. One area of interest is its potential use as a carrier for bioactive compounds in functional foods. Another area of research is its potential health benefits, particularly in relation to gut health and cholesterol levels. Additionally, further studies could investigate the effects of stearolac on the texture and shelf life of baked goods, and explore its potential applications in other food products.
Synthesemethoden
Stearolac is synthesized through the esterification of lactic acid and stearic acid. This process involves the reaction of the carboxyl group of lactic acid with the hydroxyl group of stearic acid, resulting in the formation of an ester bond. The reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
Stearolac has been the subject of numerous scientific studies due to its widespread use in the food industry. These studies have focused on its effects on dough rheology, texture, and shelf life, as well as its potential health benefits. Some studies have also investigated the use of stearolac as a carrier for bioactive compounds, such as vitamins and minerals.
Eigenschaften
CAS-Nummer |
14440-80-3 |
---|---|
Produktname |
Stearolac |
Molekularformel |
C21H39O4Na; C19H35O4Na (major components) C24H44O6 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
2-(2-octadecanoyloxypropanoyloxy)propanoic acid |
InChI |
InChI=1S/C24H44O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27/h20-21H,4-19H2,1-3H3,(H,26,27) |
InChI-Schlüssel |
KHICUSAUSRBPJT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O |
Andere CAS-Nummern |
14440-80-3 |
Physikalische Beschreibung |
White or slightly yellowish powder or brittle solid with a characteristic odou |
Löslichkeit |
Insoluble in water. Soluble in ethanol |
Synonyme |
calcium stearoyl-2-lactylate sodium stearoyllactylate stearoyl-2-lactylic acid stearoyl-2-lactylic acid, sodium salt |
Herkunft des Produkts |
United States |
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